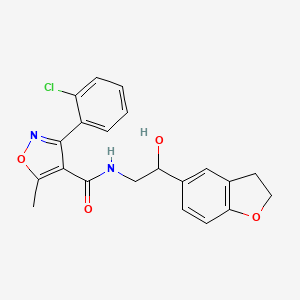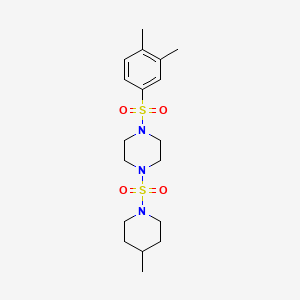
1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide and piperazine derivatives involves multi-step chemical processes. For instance, the synthesis of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and its alkylated piperazine derivatives were explored for their potential antibacterial, antifungal, and anthelmintic activity, showcasing the versatility of sulfonamide and piperazine chemistry (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives reveals interesting conformational details. For example, the crystal and molecular structure studies of a related compound highlighted its monoclinic crystal system and tetrahedral geometry around sulfur atoms, indicating the structural diversity these molecules can exhibit (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are central to understanding their functional capabilities. A study on piperazine–4,4'-Sulfonyldiphenol explored its self-assembled channel structure, demonstrating the potential for creating molecular architectures with specific functionalities (Coupar, Ferguson, & Glidewell, 1996).
Physical Properties Analysis
The physical properties of piperazine derivatives are influenced by their structural characteristics. For instance, hyperbranched polymers made from A2 and BB'2 type monomers via polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone displayed water solubility and organic solvent compatibility, emphasizing the impact of molecular structure on physical properties (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as their reactivity and interaction with other molecules, are crucial for their application in various fields. The development and characterization of adenosine A2B receptor antagonists from 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines illustrate the targeted chemical functionality that can be achieved through structural modification (Borrmann et al., 2009).
科学的研究の応用
Biological Screening and Fingerprint Analysis
Compounds structurally related to 1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some derivatives demonstrated significant biological activities. Additionally, these compounds have applications in latent fingerprint analysis due to their physical properties, which allow for the detection of fingerprints on various surfaces, indicating their potential use in forensic science (Khan et al., 2019).
Anticancer Research
Polyfunctional substituted 1,3-thiazoles, featuring a piperazine substituent, have shown anticancer activity in vitro on a wide range of cancer cell lines. This research highlights the potential of piperazine derivatives in the development of new anticancer therapies (Turov, 2020).
Pharmaceutical Development
The compound 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine has been studied for its metabolic pathways in the development of new antidepressants. Its oxidation products and the enzymes involved in its metabolism have been characterized, contributing to the understanding of its pharmacokinetics and aiding in the development of drugs with improved efficacy and safety profiles (Hvenegaard et al., 2012).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S2/c1-15-6-8-20(9-7-15)27(24,25)21-12-10-19(11-13-21)26(22,23)18-5-4-16(2)17(3)14-18/h4-5,14-15H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGYKIRYTPINNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

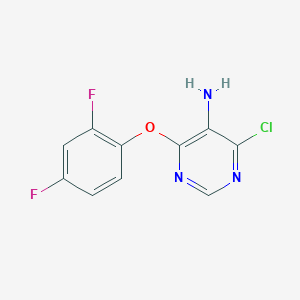
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)
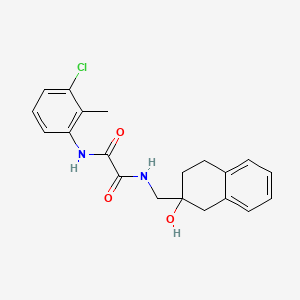
![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)

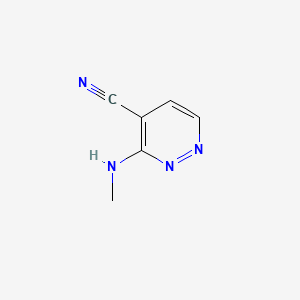
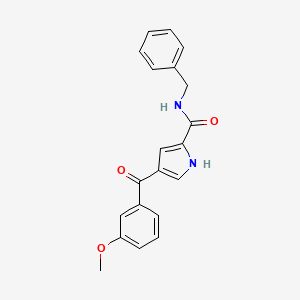
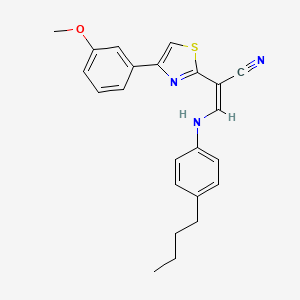

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2489983.png)
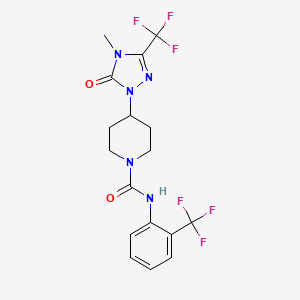
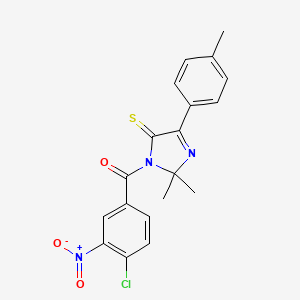
![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)
